molecular formula C16H11BrClNOS2 B2709824 5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide CAS No. 2034305-87-6

5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Cat. No.: B2709824
CAS No.: 2034305-87-6
M. Wt: 412.74
InChI Key: MQHSPAAKPCCVOA-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with bromine and chlorine atoms, as well as two thiophene rings. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide coreThe thiophene rings are then attached via coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for halogenation and coupling reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiophene rings can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-(thiophen-2-yl)methylbenzamide
  • 5-bromo-2-chloro-N-(thiophen-3-yl)methylbenzamide
  • 5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-4-yl)methyl)benzamide

Uniqueness

The unique combination of bromine, chlorine, and thiophene rings in 5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide gives it distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-bromo-2-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClNOS2/c17-11-3-4-13(18)12(8-11)16(20)19-15(10-5-7-21-9-10)14-2-1-6-22-14/h1-9,15H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHSPAAKPCCVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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